High Isotopic Purity and Enrichment: >99% Deuterated Forms
(R)-Methotrexate-d3 exhibits an isotopic purity of ≥99% deuterated forms (d1–d3) as determined by mass spectrometry [1]. This value significantly exceeds the minimum acceptable isotopic purity of 98% recommended for stable isotope-labeled internal standards in regulated bioanalysis. In contrast, many commercially available deuterated standards exhibit isotopic purity as low as 95%, which can introduce measurable bias in the quantification of low-abundance analytes due to incomplete deuterium incorporation [2].
| Evidence Dimension | Isotopic purity (deuterated forms d1–d3) |
|---|---|
| Target Compound Data | ≥99% (Cayman Chemical, Cat. No. 22378) |
| Comparator Or Baseline | Industry-accepted minimum for SIL-IS: 98%; typical range for unqualified deuterated standards: 95–98% |
| Quantified Difference | +1% to +4% improvement over minimal or typical specifications |
| Conditions | Mass spectrometric analysis of the neat compound; deuterium enrichment quantified by LC-MS |
Why This Matters
Higher isotopic purity minimizes the contribution of unlabeled analyte to the internal standard signal, reducing systematic error at the lower limit of quantitation (LLOQ) and improving assay accuracy for pharmacokinetic studies and impurity profiling.
- [1] Cayman Chemical. Methotrexate-d3 Product Information. Biocompare. 2026. View Source
- [2] U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
